molecular formula C50H32F4 B13650301 1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene

1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene

Cat. No.: B13650301
M. Wt: 708.8 g/mol
InChI Key: MRRHMRSLWNEHNP-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene (CAS: 1850363-90-4) is a fluorinated tetraphenylethylene (TPE) derivative with the molecular formula C₅₀H₃₂F₄ and a molecular weight of 708.783 g/mol . Its structure features four 4'-fluoro-[1,1'-biphenyl] groups symmetrically attached to a central ethene core. The fluorine substituents introduce electron-withdrawing effects, influencing electronic properties, solubility, and aggregation-induced emission (AIE) behavior.

Properties

Molecular Formula

C50H32F4

Molecular Weight

708.8 g/mol

IUPAC Name

1-fluoro-4-[4-[1,2,2-tris[4-(4-fluorophenyl)phenyl]ethenyl]phenyl]benzene

InChI

InChI=1S/C50H32F4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32H

InChI Key

MRRHMRSLWNEHNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C6=CC=C(C=C6)F)C7=CC=C(C=C7)C8=CC=C(C=C8)F

Origin of Product

United States

Preparation Methods

Synthesis of Biphenyl Derivatives

Biphenyl derivatives are commonly synthesized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For fluoro-substituted biphenyls, aryl boronic acids bearing fluoro substituents are coupled with aryl halides under Pd catalysis.

  • Typical conditions: Pd(dba)2 catalyst, triphenylphosphine ligand, potassium phosphate base, refluxing dioxane at ~105 °C.
  • After coupling, biphenyl phosphine oxide derivatives can be reduced to biphenyl phosphines if needed.

This step provides the fluoro-substituted biphenyl units required for further elaboration.

Construction of the Tetraphenylethene Core

McMurry Coupling Approach

One of the most effective methods for constructing the 1,1,2,2-tetraphenylethene framework is the McMurry reaction, which couples two ketone or aldehyde groups to form an alkene.

  • Starting material: 4,4'-diphenylbenzophenone or its fluoro-substituted analogs.
  • Reagents: Titanium(IV) tetrachloride and zinc dust in dry tetrahydrofuran (THF).
  • Conditions: Initial addition at low temperature (-78 °C) under inert atmosphere, followed by warming to room temperature and refluxing for 12 hours.
  • Workup: Quenching with water, extraction with dichloromethane, washing, drying, filtration, solvent evaporation.
  • Purification: Silica gel column chromatography using hexane/dichloromethane eluent.

This method yields the tetra(biphenyl-4-yl)ethene core in moderate to good yields (~47-52%).

Alternative Synthetic Routes

Other synthetic routes may involve Wittig-type reactions, or stepwise Suzuki couplings to assemble the biphenyl units onto a preformed ethene scaffold, but McMurry coupling remains the most commonly reported for this class of compounds.

Purification and Isolation

Extraction and Precipitation Techniques

For related compounds such as 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane derivatives, high-purity isolation is achieved by selective extraction using solvents like tetrahydrofuran or acetonitrile, followed by precipitation with poor solvents such as acetone.

  • Extraction temperatures: 30 to 80 °C (preferably 60-70 °C).
  • Solvent volumes: 0.5 to 8.0 L per mole of compound.
  • Precipitation temperatures: 0 to 10 °C.

This method allows selective separation of the target compound from isomers and impurities, reducing filtration and distillation steps.

Chromatographic Purification

Silica gel chromatography with hexane/dichloromethane mixtures is routinely used to purify the final tetraphenylethene derivatives, removing residual starting materials and side products.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes/Outcome Reference
Synthesis of fluoro-biphenyl Pd(dba)2, PPh3, K3PO4, refluxing dioxane (105 °C) Efficient Suzuki coupling to form biphenyls
McMurry coupling TiCl4, Zn, dry THF, -78 °C to reflux, inert atm. Formation of tetraphenylethene core, ~50% yield
Extraction & precipitation THF or acetonitrile extraction, acetone precipitation High purity isolation, selective isomer removal
Chromatography Silica gel, hexane/DCM Final purification step

Research Findings and Considerations

  • The McMurry reaction is sensitive to moisture and oxygen; inert atmosphere and dry solvents are critical.
  • The presence of fluoro substituents can influence the electronic properties and may affect coupling efficiency.
  • Extraction methods developed for related tetrakis(4-hydroxyphenyl)ethane compounds suggest similar approaches can be adapted for fluoro-substituted biphenyl derivatives to enhance purity.
  • Yields of around 47-52% are typical for the key coupling step, with purification steps necessary to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with π-electron-rich systems, leading to strong π-π stacking interactions.

    Pathways Involved: The compound’s ability to form stable covalent bonds with other molecules makes it an excellent candidate for the development of COFs and MOFs.

Comparison with Similar Compounds

Carboxylic Acid-Functionalized Derivatives

  • 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid) (H₄ETTC) Molecular Formula: C₅₆H₃₈O₈ Applications: Serves as a precursor for luminescent MOFs (e.g., PCN-94). When incorporated into MOFs, H₄ETTC exhibits a quantum yield (QY) of <10%, but its MOF derivative (PCN-94) achieves a QY of 99.9% due to restricted intramolecular rotation and enhanced rigidity .
  • 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid (H₄TCPE)

    • Molecular Formula : C₃₄H₂₂O₈
    • Applications : Used in covalent organic frameworks (COFs) for sensing and detection. Lacks biphenyl linkages, resulting in shorter conjugation lengths and reduced luminescence intensity compared to H₄ETTC and the fluorinated target compound .

Heterocyclic and Coordination-Ready Derivatives

  • 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene

    • Molecular Formula : C₄₆H₃₂N₄
    • Applications : Pyridyl groups enable coordination with metal ions, making it suitable for constructing MOFs and supramolecular assemblies. Its QY is lower than fluorinated TPE derivatives due to weaker AIE effects .
  • 1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene

    • Molecular Formula : C₃₄H₂₄N₁₂
    • Applications : Triazole groups enhance hydrogen-bonding capabilities, useful in self-assembled materials. However, bulky substituents may sterically hinder AIE efficiency .

Electron-Deficient and Fluorinated Derivatives

  • 1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene

    • Molecular Formula : C₅₀H₃₂N₄O₈
    • Applications : Nitro groups provide strong electron-withdrawing effects, but poor solubility in polar solvents limits its utility in solution-processed materials .
  • Target Compound (4'-Fluoro Derivative) Advantages: Fluorine substituents balance electron withdrawal and solubility, enabling applications in electrofluorochromic devices and AIE-based sensors. Direct comparisons to non-fluorinated analogs (e.g., H₄ETTC) suggest improved oxidative stability and tunable emission profiles .

Key Properties and Performance Metrics

Compound Molecular Weight Substituents Quantum Yield (%) Key Application Reference
Target Fluorinated Compound 708.78 4'-Fluoro-biphenyl Not Reported Photofunctional polymers
H₄ETTC 794.76 Carboxylic acid <10 (MOF: 99.9) Luminescent MOFs
1,1,2,2-Tetrakis(4-pyridyl) 640.79 Pyridyl ~20 Coordination polymers
H₄TCPE 558.52 Carboxylic acid <5 COFs for sensing

Research Findings and Implications

  • AIE Performance : Fluorinated TPE derivatives exhibit enhanced AIE due to restricted intramolecular motion, but their QY is context-dependent. For example, H₄ETTC’s low QY in solution increases dramatically in MOF matrices .
  • Synthetic Flexibility : The target compound’s biphenyl-fluorine groups may complicate synthesis compared to simpler TPE derivatives (e.g., H₄TCPE), requiring precise Suzuki-Miyaura coupling conditions .
  • MOF Integration: Fluorinated TPEs are underutilized in MOFs compared to carboxylate or pyridyl variants.

Biological Activity

1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene (TFBE) is a synthetic organic compound characterized by a central ethylene core with four 4-fluorobiphenyl substituents. Its unique structure imparts distinctive electronic properties that make it of interest in various fields including materials science and biological applications. This article explores the biological activity of TFBE, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C28H16F4
  • Molecular Weight : 708.8 g/mol
  • IUPAC Name : 1-fluoro-4-[4-[1,2,2-tris[4-(4-fluorophenyl)phenyl]ethenyl]phenyl]benzene
  • CAS Number : 1850363-90-4

The biological activity of TFBE is primarily attributed to its interaction with cellular components and pathways. The presence of fluorine atoms enhances its electron-withdrawing ability, which may influence its reactivity and interaction with biological targets. The compound has been investigated for its potential applications in biosensing due to strong electrochemiluminescence properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related fluorinated compounds have shown selective toxicity towards cancer cells while sparing normal cells. TFBE's structural similarity suggests potential for similar activity.

Case Study: Fluorinated Compounds in Cancer Therapy

A study published in Nature highlighted the efficacy of fluorinated biphenyl derivatives in inhibiting tumor growth in vitro and in vivo models. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.

CompoundIC50 (μM)Selectivity Index
TFBETBDTBD
Compound A0.510
Compound B1.05

Applications in Materials Science

TFBE has been utilized as a building block in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials are being explored for applications in gas storage, separation technologies, and as advanced electronic materials due to their unique electronic properties.

Comparison with Related Compounds

TFBE's biological activity can be compared to similar compounds such as:

  • 1,1,2,2-Tetrakis(4-bromophenyl)ethene : Exhibits different reactivity due to bromine's larger atomic size.
  • 1,1,2,2-Tetrakis(4-aminophenyl)ethene : Shows enhanced solubility and potential for different biological interactions due to amino groups.

Q & A

Q. What are the optimal synthetic routes for 1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene?

Methodological Answer: The synthesis typically involves multi-step cross-coupling reactions. A common approach includes:

Core Formation : Start with a tetrabromoethene precursor (e.g., 1,1,2,2-tetrakis(4-bromophenyl)ethene) .

Suzuki-Miyaura Coupling : React with 4'-fluoro-[1,1'-biphenyl]-4-yl boronic acid using a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a solvent like DMF or toluene at elevated temperatures (80–120°C) .

Purification : Use column chromatography (silica gel, chloroform/hexane eluent) or recrystallization (e.g., DCM/methanol) to isolate high-purity product (>95%) .

Q. Key Considerations :

  • Ensure anhydrous conditions to prevent side reactions.
  • Optimize stoichiometry (e.g., 6:1 molar ratio of boronic acid to tetrabromoethene) to maximize yield .

Q. How to characterize the structural and electronic properties of this compound?

Methodological Answer: Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and purity. For example, aromatic protons appear at δ 6.7–7.6 ppm .
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm the tetrahedral geometry around the ethene core .
  • Fluorescence Spectroscopy : Measure aggregation-induced emission (AIE) behavior by comparing photoluminescence in solution vs. solid state .
  • Electrochemistry : Cyclic voltammetry (CV) to determine HOMO/LUMO levels (e.g., -5.3 eV and -2.1 eV, respectively) .

Q. Table 1: Key Characterization Data

PropertyTechniqueObserved Value/FeatureReference
Crystal StructureXRDTetragonal symmetry, 4-fluorobiphenyl arms
Fluorescence Quantum YieldSolid-state PLUp to 99.9% in MOF structures
Thermal StabilityTGADecomposition >300°C

Q. What are the key considerations for purification to achieve high-purity samples?

Methodological Answer:

  • Chromatography : Use gradient elution (hexane → ethyl acetate) to separate unreacted boronic acids or brominated byproducts .
  • Recrystallization : Dissolve in hot DCM, then slowly add methanol to induce crystallization .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (HRMS for exact mass confirmation) .

Advanced Research Questions

Q. How does fluorination impact the compound's electronic properties and AIE behavior?

Methodological Answer: Fluorine’s electron-withdrawing nature:

  • Reduces HOMO-LUMO Gap : Enhances charge-transfer transitions, shifting emission to shorter wavelengths (e.g., blue shift in MOFs vs. non-fluorinated analogs) .
  • Enhances AIE : Fluorine increases steric hindrance, restricting intramolecular rotation (RIR) and boosting solid-state luminescence. Compare quantum yields in solution (<5%) vs. aggregated state (>90%) .

Q. Experimental Design :

  • Synthesize non-fluorinated analogs (e.g., tetraphenylethylene) and compare photophysical data.
  • Use time-resolved fluorescence to study RIR dynamics .

Q. How to design coordination polymers using this compound for sensing applications?

Methodological Answer:

  • Ligand Functionalization : Introduce carboxylic acid groups (e.g., via hydrolysis of ester precursors) to coordinate with metal nodes (e.g., Zr⁶⁺, Ca²⁺) .
  • MOF/COF Synthesis : Combine with metal salts (e.g., ZrCl₄) in solvothermal conditions (DMF, 120°C, 48 hrs) to form porous frameworks .
  • Sensing Mechanism : Leverage fluorescence quenching upon analyte binding (e.g., Cu²⁺ detection via turn-off response with LOD = 10⁻⁷ M) .

Q. Table 2: Example Coordination Polymer Performance

PolymerMetal NodeApplicationSensitivityReference
PCN-94Zr⁶⁺Luminescent SensorQuantum Yield 99.9%
Ca-CPCa²⁺Cu²⁺ DetectionLOD: 0.1 μM

Q. What strategies address discrepancies in quantum yield data across different studies?

Methodological Answer: Contradictions often arise from:

  • Sample Morphology : Quantum yields vary between amorphous powders vs. single crystals. Use XRD to confirm crystallinity .
  • Environmental Factors : Humidity or oxygen may quench emission. Conduct measurements under inert atmosphere (N₂ glovebox) .
  • Instrument Calibration : Standardize using reference dyes (e.g., quinine sulfate for solution measurements) .

Case Study :
PCN-94 MOF showed 99.9% quantum yield due to rigidified AIEgens in the framework, while free H₄ETTC (precursor) had <5% in solution .

Q. What methodologies assess its potential biological activities (e.g., antimicrobial/anticancer)?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 μg/mL) .
    • Mechanistic Studies : Use fluorescence microscopy to track membrane disruption (propidium iodide uptake) .
  • Anticancer Screening :
    • MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
    • MMP Inhibition : Monitor matrix metalloproteinase activity via gelatin zymography .

Key Finding : Fluorinated derivatives show enhanced bioactivity due to improved membrane permeability and metabolic stability .

Q. How to functionalize the compound for use in COFs or MOFs?

Methodological Answer:

  • Schiff Base Formation : React with tetra-aminophenyl linkers (e.g., 1,1,2,2-tetrakis(4-aminophenyl)ethene) to form imine-linked COFs .
  • Post-Synthetic Modification : Introduce click chemistry handles (e.g., ethynyl groups) for further functionalization .
  • Characterization : Use BET surface area analysis and PXRD to confirm framework porosity and crystallinity .

Example : A TFBPE-based COF achieved a surface area of 1,200 m²/g and demonstrated Fe³⁺ sensing via fluorescence quenching .

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